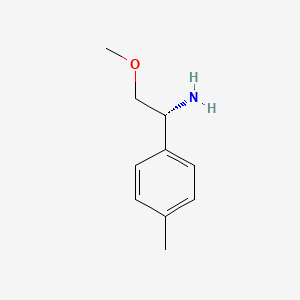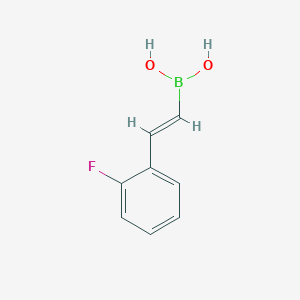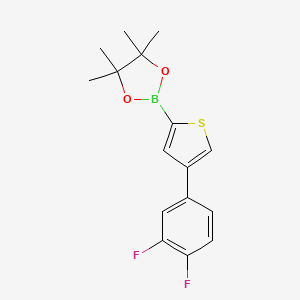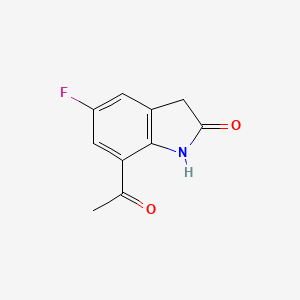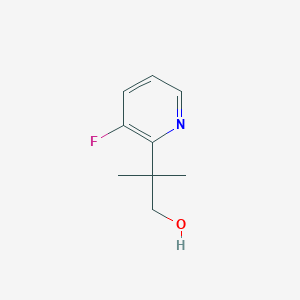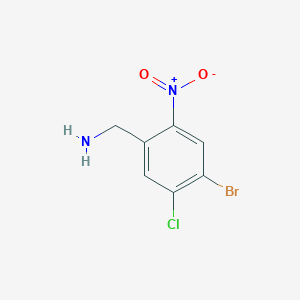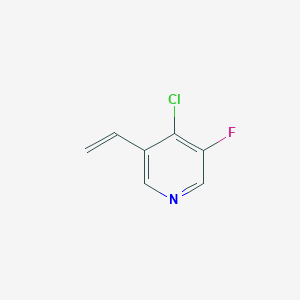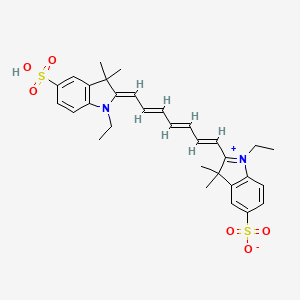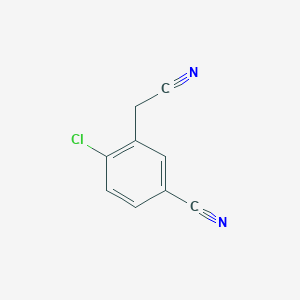
4-Chloro-3-(cyanomethyl)benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-3-(cyanomethyl)benzonitrile is an organic compound with the molecular formula C9H5ClN2. It is a derivative of benzonitrile, where the benzene ring is substituted with a chlorine atom at the 4-position and a cyanomethyl group at the 3-position. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-(cyanomethyl)benzonitrile typically involves the reaction of 4-chlorobenzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO). The reaction is carried out under reflux conditions to facilitate the substitution of the chlorine atom with the cyanomethyl group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product.
化学反応の分析
Types of Reactions
4-Chloro-3-(cyanomethyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) are employed under basic conditions.
Major Products Formed
Oxidation: 4-Chloro-3-(carboxymethyl)benzoic acid.
Reduction: 4-Chloro-3-(aminomethyl)benzonitrile.
Substitution: 4-Hydroxy-3-(cyanomethyl)benzonitrile or 4-Amino-3-(cyanomethyl)benzonitrile.
科学的研究の応用
4-Chloro-3-(cyanomethyl)benzonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of new drugs and therapeutic agents.
Industry: The compound is utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 4-Chloro-3-(cyanomethyl)benzonitrile involves its interaction with specific molecular targets and pathways. The nitrile group can undergo hydrolysis to form carboxylic acids, which can further interact with enzymes and receptors in biological systems. The chlorine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity.
類似化合物との比較
4-Chloro-3-(cyanomethyl)benzonitrile can be compared with other similar compounds such as:
4-Chlorobenzonitrile: Lacks the cyanomethyl group, making it less versatile in certain chemical reactions.
3-Chlorobenzonitrile: The chlorine atom is positioned differently, affecting its reactivity and applications.
4-Cyanobenzonitrile: Lacks the chlorine atom, which can influence its chemical properties and biological activities.
The unique combination of the chlorine and cyanomethyl groups in this compound makes it a valuable compound for various scientific and industrial applications.
特性
分子式 |
C9H5ClN2 |
|---|---|
分子量 |
176.60 g/mol |
IUPAC名 |
4-chloro-3-(cyanomethyl)benzonitrile |
InChI |
InChI=1S/C9H5ClN2/c10-9-2-1-7(6-12)5-8(9)3-4-11/h1-2,5H,3H2 |
InChIキー |
JMUDGXCZBLVHMB-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1C#N)CC#N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


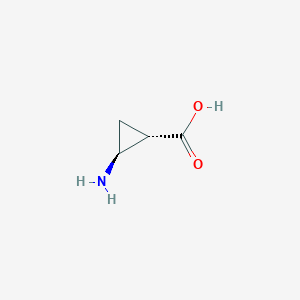
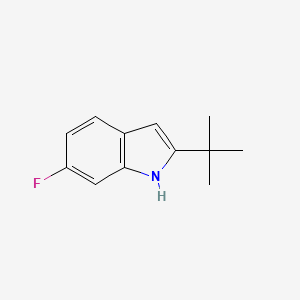
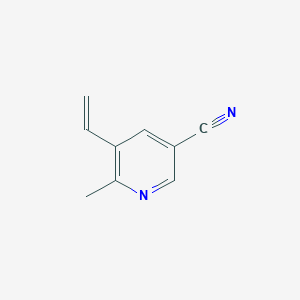
![5-Iodo-1H-imidazo[4,5-b]pyrazin-2(3H)-one](/img/structure/B12965638.png)
